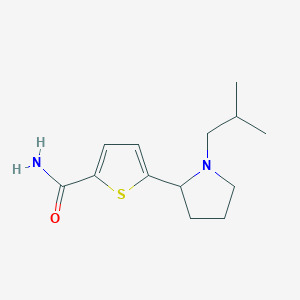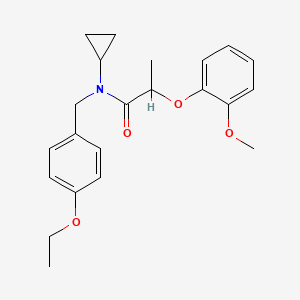![molecular formula C16H20FNO2 B3922455 2-(4-fluorophenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}azetidine](/img/structure/B3922455.png)
2-(4-fluorophenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}azetidine
Descripción general
Descripción
2-(4-fluorophenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}azetidine, also known as AZD5423, is a novel, small-molecule, selective agonist of the muscarinic M1 receptor. It is a promising drug candidate for the treatment of cognitive impairments associated with schizophrenia and Alzheimer's disease.
Mecanismo De Acción
The muscarinic M1 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a key role in cognitive function. 2-(4-fluorophenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}azetidine selectively activates the M1 receptor, leading to increased acetylcholine release and improved cognitive function. The selective activation of the M1 receptor also reduces the risk of side effects associated with non-selective muscarinic receptor agonists.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in preclinical models of schizophrenia and Alzheimer's disease. It also has a favorable pharmacokinetic profile, with good brain penetration and a long half-life. In addition, this compound has been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-fluorophenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}azetidine in lab experiments include its selectivity for the M1 receptor, its favorable pharmacokinetic profile, and its low potential for drug-drug interactions. However, the limitations of using this compound in lab experiments include its relatively low yield of synthesis and its high cost compared to other muscarinic receptor agonists.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-fluorophenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}azetidine. These include the optimization of the synthesis method to improve yield and reduce cost, the evaluation of this compound in clinical trials for the treatment of cognitive impairments associated with schizophrenia and Alzheimer's disease, and the exploration of its potential for use in combination therapies. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on different cognitive domains.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}azetidine has been extensively studied in preclinical models of cognitive impairment, including animal models of schizophrenia and Alzheimer's disease. It has been shown to improve cognitive function in these models, with a mechanism of action that involves the selective activation of the muscarinic M1 receptor. This compound has also been evaluated in Phase I clinical trials, where it was found to be safe and well-tolerated in healthy volunteers.
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)azetidin-1-yl]-[1-(methoxymethyl)cyclobutyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-20-11-16(8-2-9-16)15(19)18-10-7-14(18)12-3-5-13(17)6-4-12/h3-6,14H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXANCFLMKFKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)N2CCC2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B3922372.png)

![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3922385.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B3922391.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(pyridin-3-ylmethyl)prop-2-en-1-amine](/img/structure/B3922405.png)

![(4-methoxy-2-methylphenyl){1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B3922424.png)

![6-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922447.png)
![3-{[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B3922466.png)
![2-[(dimethylamino)methyl]-N-ethyl-N-[2-(3-methylphenoxy)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B3922468.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3922473.png)
![N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)propanamide](/img/structure/B3922486.png)
![4-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3922494.png)